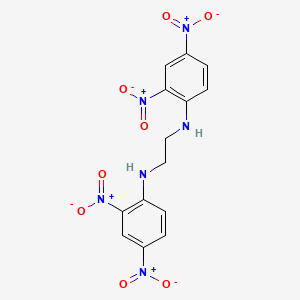

N,N'-Bis(2,4-dinitrophenyl)ethylenediamine

Description

Contextualization of Ethylenediamine (B42938) Derivatives in Ligand Design and Coordination Chemistry

Ethylenediamine (C₂H₄(NH₂)₂) is a foundational building block in the field of coordination chemistry. wikipedia.org As a bidentate chelating ligand, it uses its two nitrogen atoms to donate lone pairs of electrons and coordinate with a central metal ion, forming a stable five-membered ring. This chelating effect enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. ijfans.org The abbreviation "en" is commonly used in inorganic chemistry to denote this ligand, as seen in well-studied complexes like [Co(en)₃]³⁺. wikipedia.org

The versatility of the ethylenediamine scaffold has led to the development of a vast array of derivatives tailored for specific applications in ligand design. By modifying the backbone or the amine groups, researchers can fine-tune the steric and electronic properties of the resulting ligands, influencing the geometry, stability, and reactivity of their metal complexes. researchgate.net Prominent derivatives include:

Ethylenediaminetetraacetic acid (EDTA): A powerful hexadentate chelating agent derived from ethylenediamine, widely used in analytical chemistry and various industrial applications. wikipedia.org

Schiff Base Ligands: Ethylenediamine readily condenses with aldehydes and ketones to form Schiff bases (imines), which are an important class of ligands. wikipedia.orgnih.gov These ligands can be tetradentate or polydentate and are capable of forming highly stable complexes with a variety of transition metals. ijfans.orgchemmethod.com Salen ligands, for instance, are derived from the condensation of salicylaldehydes and ethylenediamine and are used in catalysis. wikipedia.org

Substituted Ethylenediamines: Derivatives like tetramethylethylenediamine (TMEDA) and N-substituted sulfonamides have been synthesized to create ligands with specific coordination properties and to explore potential biological applications of their platinum(II) complexes. wikipedia.orgdigitellinc.com

The N-CH₂-CH₂-N linkage is a recurring motif in numerous bioactive compounds, highlighting the significance of the ethylenediamine core in medicinal chemistry and drug design. wikipedia.orgnih.gov The ability of ethylenediamine derivatives to form stable and structurally diverse metal complexes makes them indispensable tools in catalysis, materials science, and bioinorganic chemistry. nih.goviosrjournals.org

Significance of Dinitrophenyl Moieties in Organic and Inorganic Chemistry

The 2,4-dinitrophenyl (DNP) group is an important functional moiety in both organic and inorganic chemistry, characterized by a phenyl ring substituted with two strongly electron-withdrawing nitro groups. ontosight.ai This electronic feature renders the aromatic ring highly electrophilic, making it susceptible to nucleophilic aromatic substitution reactions. ontosight.ai This reactivity is fundamental to many of its applications.

In organic synthesis and analysis, 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, is a classic tool for the qualitative identification of aldehydes and ketones. wikipedia.org It reacts with the carbonyl group to form a characteristic yellow, orange, or red precipitate of the corresponding 2,4-dinitrophenylhydrazone, which has a sharp melting point useful for identification purposes. wikipedia.orgyoutube.com

The significance of the DNP moiety extends to several other areas:

Biochemistry and Immunology: DNP compounds are used as probes to study enzymatic reactions and protein-ligand interactions. ontosight.ai In immunology, the DNP group acts as a hapten; when attached to a larger carrier protein, it can elicit a specific antibody response, which is a valuable technique in immunological research. ontosight.aiebi.ac.uk

Coordination Chemistry: The nitro groups of the dinitrophenyl moiety can participate in coordination with metal ions. For example, 2,4-dinitrophenol (B41442) has been used to synthesize organotin(IV) complexes where it coordinates to the metal center in a bidentate fashion. tandfonline.com

Reagent Chemistry: 2,4-Dinitrophenol has been identified as a highly efficient activator in the synthesis of nucleotides via the phosphoramidite (B1245037) method, offering an alternative to more commonly used activators like tetrazole. researchgate.net Hydrazones derived from 2,4-dinitrophenylhydrazine have also been developed as chemosensors for the colorimetric detection of anions such as fluoride. nih.gov

The strong electron-withdrawing nature of the nitro groups also influences the acidity of adjacent functional groups, a property that is exploited in various chemical transformations. ontosight.ai

Historical Development and Evolution of Research on Related Schiff Base Ligands

The study of Schiff bases began in 1864 when the German chemist Hugo Schiff first reported the synthesis of these compounds, which are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). nih.goviosrjournals.orgnih.gov These compounds, characterized by the azomethine or imine group (-C=N-), quickly became a cornerstone in the development of coordination chemistry. chemmethod.com

The evolution of research on Schiff base ligands can be summarized in several key phases:

Early Syntheses and Coordination Chemistry: Following their discovery, initial research focused on the synthesis and characterization of a wide variety of Schiff bases. Their ability to act as versatile chelating ligands, coordinating to metal ions through the imine nitrogen and other donor atoms present in the molecule, was soon recognized. nih.gov This led to the preparation of numerous stable metal complexes with diverse geometries and properties. iosrjournals.org

Catalysis and Asymmetric Synthesis: A major advancement in the field was the application of Schiff base metal complexes in catalysis. A landmark achievement occurred in 1968 when Ryōji Noyori developed a copper complex with a chiral Schiff base ligand for asymmetric catalysis, specifically for the cyclopropanation of styrene. wikipedia.org This opened the door for the design of a wide range of chiral Schiff base ligands, such as salen and its derivatives, which have become privileged ligands in asymmetric synthesis.

Bioinorganic Chemistry and Medicinal Applications: Researchers began to explore the biological activities of Schiff bases and their metal complexes. Many of these compounds were found to possess remarkable antibacterial, antifungal, and anticancer properties, which spurred significant interest in their potential as therapeutic agents. nih.govchemmethod.com The C=N moiety was identified as being crucial for their biological activity. nih.gov

Advanced Materials: In more recent years, the focus has expanded to include the incorporation of Schiff base ligands into advanced materials. Their structural versatility and robust coordination behavior have been exploited in the construction of metal-organic frameworks (MOFs) and in the development of sensors and optical materials. ijfans.orgwikipedia.org

The enduring interest in Schiff base ligands stems from their facile synthesis, structural diversity, and the tunable electronic and steric properties that can be achieved by varying the parent amine and carbonyl components. nih.goviosrjournals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N'-Bis(2,4-dinitrophenyl)ethylenediamine |

| Ethylenediamine |

| Cobalt(III) tris(ethylenediamine) |

| Ethylenediaminetetraacetic acid (EDTA) |

| Tetramethylethylenediamine (TMEDA) |

| Salen |

| Salicylaldehyde |

| Platinum(II) |

| 2,4-Dinitrophenol |

| 2,4-Dinitrophenylhydrazine (DNPH) |

| 2,4-Dinitrophenylhydrazone |

| Organotin(IV) |

| Tetrazole |

| Aldehydes |

| Ketones |

| Styrene |

Structure

3D Structure

Properties

CAS No. |

29549-98-2 |

|---|---|

Molecular Formula |

C14H12N6O8 |

Molecular Weight |

392.28 g/mol |

IUPAC Name |

N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2 |

InChI Key |

TWJKYTHXLSWGFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Chemical Modification of N,n Bis 2,4 Dinitrophenyl Ethylenediamine

Methodologies for the Preparation of N,N'-Bis(2,4-dinitrophenyl)ethylenediamine

The primary route for synthesizing this compound involves the reaction of ethylenediamine (B42938) with an activated aromatic precursor. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring is crucial for the success of this synthesis.

Condensation Reactions with Ethylenediamine and Dinitrophenyl Precursors

The most common method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the condensation of ethylenediamine with a suitable 2,4-dinitrophenyl precursor that possesses a good leaving group, typically a halogen.

The reaction mechanism proceeds with the nucleophilic attack of the primary amine groups of ethylenediamine on the electron-deficient carbon atom (C1, which bears the leaving group) of the 2,4-dinitrophenyl ring. The two nitro groups at positions 2 and 4 are powerful electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. researchgate.net This activation is essential for the substitution of the leaving group.

2 C₆H₃(NO₂)₂-Cl + H₂N-CH₂-CH₂-NH₂ → C₆H₃(NO₂)₂-NH-CH₂-CH₂-NH-C₆H₃(NO₂)₂ + 2 HCl

Ethylenediamine is a well-known bidentate chelating ligand, and its two nitrogen atoms readily donate their lone pairs of electrons, making it an effective nucleophile in this condensation reaction. wikipedia.org

Alternative Synthetic Routes for the Dinitrophenyl Moiety Integration

While the direct condensation with a halo-substituted dinitrobenzene is the most straightforward approach, alternative strategies primarily focus on the synthesis of the dinitrophenyl precursor itself or the use of different leaving groups.

Precursor Synthesis: The 2,4-dinitrophenyl precursors can be synthesized through various nitration methods.

Nitration of Halobenzenes: 2,4-dinitrochlorobenzene can be prepared by the nitration of chlorobenzene (B131634) or p-nitrochlorobenzene using a mixture of nitric acid and sulfuric acid. google.com

Nitration of Phenol: 2,4-dinitrophenol (B41442) is another key intermediate, which can be synthesized by the nitration of phenol. researchgate.net This can then be converted to a more reactive precursor if needed.

Alternative Leaving Groups: The reactivity of the dinitrophenyl precursor can be modulated by changing the leaving group.

2,4-Dinitrofluorobenzene (Sanger's Reagent): Fluorine is a highly effective leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond. Reaction of 2,3-O-isopropylidene-d-ribofuranosylamine with 2,4-dinitrofluorobenzene has been reported to proceed efficiently. researchgate.net

2,4-Dinitroiodobenzene: This precursor can be prepared from 2,4-dinitrochlorobenzene by reaction with sodium iodide in dimethylformamide. orgsyn.org The use of different halogens can influence reaction rates and conditions.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the use of a base to neutralize the acid byproduct. Based on analogous syntheses of similar Schiff bases and related compounds, typical conditions can be summarized. orgsyn.orgmocedes.orgicm.edu.pl

| Parameter | Condition/Reagent | Purpose & Rationale | Example Reference |

|---|---|---|---|

| Molar Ratio | 2:1 of dinitrophenyl precursor to ethylenediamine | Ensures complete disubstitution on both amine groups of ethylenediamine. | General Stoichiometry |

| Solvent | Ethanol, Dimethylformamide (DMF) | Polar solvents are used to dissolve the reactants. Ethanol is common for Schiff base condensations, while DMF is effective for SNAr reactions. | orgsyn.orgmocedes.org |

| Temperature | Reflux or elevated temperatures (e.g., 70-90°C) | Increases the reaction rate to overcome the activation energy barrier. | orgsyn.orgmocedes.orgchemicalbook.com |

| Base (Acid Scavenger) | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), or excess ethylenediamine | Neutralizes the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the ethylenediamine and driving the reaction to completion. | mocedes.orgchemicalbook.com |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol, petroleum ether/benzene (B151609) mixture) | Removes unreacted starting materials and byproducts to yield a pure crystalline product. | orgsyn.orgicm.edu.pl |

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be chemically modified to produce a range of derivatives and analogues. These modifications can be targeted at either the ethylenediamine bridge or the dinitrophenyl rings.

Structural Modifications of the Ethylenediamine Backbone

Modifying the diamine backbone allows for the synthesis of analogues with different spacer lengths, flexibility, and steric properties. This is achieved by replacing ethylenediamine with other aliphatic diamines in the condensation reaction.

Varying Chain Length: Using diamines with longer alkyl chains, such as 1,3-diaminopropane (B46017) or 1,4-diaminobutane, would result in analogues where the two dinitrophenyl moieties are separated by a longer, more flexible linker.

Introducing Substituents: The use of substituted diamines, such as N-ethylethylenediamine, would yield analogues with substituents on the nitrogen atoms of the backbone. google.com

Functionalized Backbones: More complex backbones can be synthesized prior to the condensation step. For instance, N,N'-bis(3-aminopropyl)-1,2-ethylenediamine is prepared via a two-step process involving the reaction of ethylenediamine with acrylonitrile (B1666552) followed by hydrogenation. google.com This functionalized diamine could then be reacted with a dinitrophenyl precursor to create a more complex analogue.

Substituent Effects on the Dinitrophenyl Rings

The electronic properties of the dinitrophenyl rings are dominated by the two strongly electron-withdrawing nitro groups, which are essential for activating the ring for the initial SNAr reaction. researchgate.net Introducing other substituents or altering the existing ones can significantly impact the molecule's chemical properties and the conditions required for its synthesis.

Electron-Donating vs. Electron-Withdrawing Groups: The presence of the two nitro groups makes the synthesis via nucleophilic substitution feasible. If these were replaced by electron-donating groups, the SNAr reaction would be significantly slower or would not proceed under normal conditions. Adding further electron-withdrawing groups, such as a trifluoromethyl group, could potentially increase the reaction rate. The synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline from 1-fluoro-2-nitrobenzene (B31998) demonstrates a similar double nucleophilic aromatic substitution on an activated ring. mdpi.com

Steric Hindrance: Adding bulky substituents near the reaction center (the carbon attached to the leaving group) could sterically hinder the approach of the ethylenediamine nucleophile, potentially lowering the reaction yield or requiring more forcing conditions.

Positional Isomers: Moving the nitro groups to different positions on the ring (e.g., to form 2,6-dinitrophenyl or 3,5-dinitrophenyl analogues) would alter the electronic activation at the reaction site. For SNAr reactions, activation is most effective when the electron-withdrawing groups are positioned ortho and/or para to the leaving group, as this allows for resonance stabilization of the negative charge in the intermediate Meisenheimer complex.

Hybrid Ligand Systems Incorporating this compound Frameworks

The this compound (BDNPED) structure serves as a versatile scaffold for the development of hybrid ligand systems, primarily due to its combination of electron-deficient dinitrophenyl rings and the flexible ethylenediamine linker. While direct examples of extensive hybrid systems built from BDNPED are not widely reported, the chemical functionalities inherent to the molecule allow for its theoretical incorporation into more complex supramolecular and coordination architectures.

The secondary amine protons on the ethylenediamine bridge are reactive sites that can be deprotonated to coordinate with metal ions, acting as an N,N'-bidentate ligand. The electron-withdrawing nature of the two 2,4-dinitrophenyl groups significantly influences the electronic properties of the coordinating nitrogen atoms, affecting the stability and reactivity of the resulting metal complexes.

Furthermore, the dinitrophenyl groups themselves can participate in non-covalent interactions, such as π-π stacking and charge-transfer interactions, which are crucial for constructing hybrid materials. Research on analogous systems, such as N,N′-bis(2,6-dinitrophenyl)-1,3-phenylenediamine, has shown the formation of charge-transfer complexes with molecules like tetracyano-p-quinodimethane (TCNQ), resulting in materials with moderate electrical conductivity. rsc.org This suggests that the BDNPED framework could be integrated into conductive or sensory materials where the dinitrophenyl units interact with suitable electron-donor molecules.

The table below outlines potential hybrid ligand systems that could theoretically incorporate the BDNPED framework, based on principles demonstrated in related chemical systems.

| Hybrid System Type | Potential Synthetic Approach | Key Structural Feature | Potential Application |

|---|---|---|---|

| Bidentate Metal Complexes | Direct reaction of BDNPED with metal salts (e.g., Co(II), Ni(II), Cu(II)). | Coordination of the two secondary amine nitrogens to a central metal ion. | Catalysis, materials science. |

| Charge-Transfer Complexes | Co-crystallization of BDNPED with electron-rich aromatic molecules (e.g., pyrene, tetrathiafulvalene). | π-π stacking between the electron-deficient dinitrophenyl rings and an electron-donor molecule. | Organic electronics, conductive materials. |

| Supramolecular Assemblies | Functionalization of BDNPED with hydrogen-bonding groups to direct self-assembly. | Intermolecular hydrogen bonds and π-stacking interactions creating higher-order structures. | Crystal engineering, functional materials. |

| Macrocyclic Ligands | Incorporation of the BDNPED unit into a larger ring structure via reaction at the amine positions. | A pre-organized cavity containing the dinitrophenyl groups. | Ion-selective sensors, host-guest chemistry. |

Advanced Purification and Isolation Techniques for this compound and its Derivatives

The purification of this compound (BDNPED) and its derivatives requires techniques that can effectively separate the target compound from starting materials, side-products, and decomposition products. While simple recrystallization is a common final step, achieving high purity often necessitates advanced chromatographic methods, especially when dealing with complex reaction mixtures or closely related impurities.

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds like BDNPED. The choice of solvent is critical. For dinitrophenyl (DNP) compounds, common solvents include alcohols like methanol (B129727) or ethanol, and more polar solvents like ethyl acetate (B1210297) or n-butyl alcohol. researchgate.net For particularly stubborn impurities, a mixed-solvent system, such as dichloromethane/methanol, can be effective. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

Chromatographic Techniques: Chromatography is essential for the high-purity isolation of BDNPED, particularly for separating it from mono-substituted intermediates or other amine-containing byproducts.

Thin-Layer Chromatography (TLC): TLC is an invaluable analytical tool for monitoring reaction progress and optimizing solvent systems for column chromatography. For DNP derivatives, silica (B1680970) gel plates are commonly used. nih.gov A variety of solvent systems can be employed to achieve separation, with the polarity adjusted to control the retention factor (Rf) of the components.

Flash Column Chromatography: This is the primary preparative technique for purifying gram-scale quantities of organic compounds. However, the purification of basic amines like BDNPED on standard silica gel presents challenges due to strong acid-base interactions between the amine and the acidic silanol (B1196071) groups on the silica surface. biotage.com This can lead to poor separation, tailing of peaks, and even degradation of the product on the column. Several advanced strategies can mitigate these issues:

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA) or pyridine (B92270) (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel. This prevents the target amine from binding irreversibly and results in sharper peaks and better recovery. biotage.com

Use of Deactivated or Functionalized Silica: Employing an amino-functionalized silica gel as the stationary phase can be highly effective. The basic nature of the stationary phase is compatible with the amine product, preventing undesirable interactions and improving separation.

Reversed-Phase Chromatography: For more polar amine derivatives, reversed-phase flash chromatography using a C18-functionalized silica stationary phase is a powerful alternative. In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. To ensure the amine is in its neutral, free-base form and thus more retentive, the pH of the mobile phase is often adjusted to be alkaline. biotage.com

The following table summarizes advanced purification strategies applicable to BDNPED and its derivatives.

| Technique | Stationary Phase | Typical Mobile Phase System | Key Principle and Application |

|---|---|---|---|

| Normal-Phase Flash Chromatography (Modified) | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | The added triethylamine neutralizes acidic silica sites, preventing peak tailing and improving recovery of the basic amine product. biotage.com |

| Normal-Phase Flash Chromatography | Amino-functionalized Silica | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The basic stationary phase is chemically compatible with the amine analyte, leading to symmetrical peak shapes and efficient separation. biotage.com |

| Reversed-Phase Flash Chromatography | C18-functionalized Silica | Water/Acetonitrile with 0.1% Ammonium Hydroxide | Separates compounds based on hydrophobicity. The alkaline pH ensures the amine is in its less polar free-base form, increasing retention and allowing for separation from more polar impurities. biotage.com |

| Preparative High-Performance Liquid Chromatography (HPLC) | C18 or other specialized columns | Varies (often Water/Acetonitrile or Water/Methanol gradients) | Provides the highest resolution for isolating highly pure samples or for separating complex mixtures of derivatives when other methods fail. helsinki.fi |

Advanced Spectroscopic and Structural Characterization of N,n Bis 2,4 Dinitrophenyl Ethylenediamine and Its Complexes

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the structural framework of molecules. researchgate.net For N,N'-Bis(2,4-dinitrophenyl)ethylenediamine, these techniques provide a molecular fingerprint, allowing for detailed structural analysis.

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the ethylenediamine (B42938) bridge, the secondary amine groups, and the dinitrophenyl rings.

The N-H stretching vibration of the secondary amine groups is expected to appear as a distinct band in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. For analogous compounds like 2,4-dinitrophenylhydrazine (B122626), the ν(N-H) frequency is observed around 3324 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the ethylenediamine backbone (–CH₂–CH₂–) are anticipated in the 2850-2960 cm⁻¹ range.

The aromatic C-H stretching vibrations from the dinitrophenyl rings typically occur above 3000 cm⁻¹. The most prominent features, however, are the strong absorptions corresponding to the nitro (NO₂) groups. The asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ groups are expected to produce intense bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. nih.gov For instance, in 2,4-dinitrophenylhydrazine, these bands are found at 1516 cm⁻¹ (asymmetric) and 1319 cm⁻¹ (symmetric). nih.gov Aromatic C=C ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for the amine-aryl and amine-alkyl linkages are expected in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Interactive Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretching (ν) | 3300 - 3500 |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching (ν) | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching (νas) | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching (νs) | 1300 - 1350 |

| Aromatic C-N | Stretching (ν) | 1250 - 1350 |

| Aliphatic C-N | Stretching (ν) | 1020 - 1250 |

| N-H | Bending (δ) | 1550 - 1650 |

When this compound acts as a ligand to form metal complexes, the coordination of the donor atoms to the metal center induces significant and informative shifts in the vibrational frequencies. The primary donor sites are the nitrogen atoms of the secondary amine groups.

Upon coordination to a metal ion, the electron density on the nitrogen atoms decreases, which weakens the N-H bond. This results in a shift of the ν(N-H) stretching frequency to a lower wavenumber (a redshift) in the FT-IR spectrum of the complex compared to the free ligand. nih.gov Shifts of 30-50 cm⁻¹ are commonly observed and serve as strong evidence of coordination through the amine nitrogen. nih.gov

Furthermore, the C-N stretching vibration is also sensitive to coordination. The formation of a metal-nitrogen (M-N) bond typically causes a shift in the C-N band. In the far-infrared region of the spectrum, new, non-ligand bands appear at lower frequencies (typically below 600 cm⁻¹), which can be assigned to the ν(M-N) stretching vibrations, directly confirming the formation of the coordinate bond. nih.govsemanticscholar.org The positions of the nitro group bands may also shift upon complexation, although typically to a lesser extent, due to changes in the electronic environment of the aromatic ring upon ligand coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amine protons, and the aliphatic protons of the ethylenediamine bridge.

Aromatic Protons: The three protons on each dinitrophenyl ring are chemically non-equivalent and are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro groups. The proton ortho to two nitro groups (H-3) would be the most deshielded, followed by the proton ortho to one nitro group (H-5), and finally the proton meta to both (H-6). These protons would exhibit characteristic doublet and doublet-of-doublets splitting patterns due to spin-spin coupling.

Amine Protons (N-H): The signal for the N-H protons is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It would likely appear in the δ 5.0-9.0 ppm range.

Ethylenediamine Protons (-CH₂-CH₂-): The four protons of the ethylenediamine bridge are chemically equivalent in a symmetric, freely rotating environment, and would ideally appear as a single singlet. However, coupling to the adjacent N-H proton could lead to a more complex multiplet. Their chemical shift is expected in the δ 3.0-4.0 ppm region.

The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbons bearing the nitro groups and the amine group being the most deshielded. The aliphatic carbons of the ethylenediamine linker are expected to appear significantly upfield, likely in the δ 40-50 ppm region.

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | ¹H | 7.0 - 9.0 | d, dd |

| Amine N-H | ¹H | 5.0 - 9.0 (variable) | br s |

| Ethylene (B1197577) -CH₂- | ¹H | 3.0 - 4.0 | s or m |

| Aromatic C (ipso-NH) | ¹³C | 145 - 155 | s |

| Aromatic C (ipso-NO₂) | ¹³C | 140 - 150 | s |

| Aromatic C-H | ¹³C | 115 - 135 | d |

| Ethylene -CH₂- | ¹³C | 40 - 50 | t |

d=doublet, dd=doublet of doublets, br s=broad singlet, s=singlet, m=multiplet, t=triplet

While the solid-state structure is static, NMR spectroscopy can provide insights into the dynamic behavior of the molecule in solution. For this compound, this includes the potential for different conformations (rotamers) arising from rotation around the C-N and C-C bonds. Variable-temperature NMR studies could reveal if the rotation around these bonds is restricted at lower temperatures, which would lead to the appearance of new signals as formerly equivalent nuclei become inequivalent on the NMR timescale. This technique could help identify the most stable solution-state conformation. Furthermore, in unsymmetrically substituted analogues or certain metal complexes, NMR is a key tool for identifying and distinguishing between different possible isomers.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet and visible regions.

These absorptions are primarily due to π→π* transitions within the dinitrophenyl aromatic rings and n→π* transitions involving the non-bonding electrons of the amine nitrogen atoms and the oxygen atoms of the nitro groups. nih.gov Analogous compounds like 2,4-dinitrophenol (B41442) and 2,4-dinitrophenylhydrazine show strong absorptions between 260 nm and 400 nm. nih.govresearchgate.netnist.gov The spectrum of this compound is anticipated to show strong bands in this region, likely with a high molar absorptivity.

Upon formation of metal complexes, the electronic spectrum often undergoes significant changes. Coordination can lead to shifts in the ligand-centered π→π* and n→π* transitions (either bathochromic/red shifts or hypsochromic/blue shifts), depending on the metal and the nature of the interaction. More importantly, new absorption bands may appear, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of electronic interaction between the ligand and the metal center. nih.gov For d-block metal complexes, weaker d-d transition bands may also be observed in the visible region of the spectrum. ijcce.ac.ir Information on the emission properties (fluorescence or phosphorescence) of this specific compound is not widely reported, but such studies could provide further insight into the nature of its excited states.

Ligand-Centered Transitions and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Bands

The electronic spectrum of this compound is characterized by intense absorption bands in the UV-visible region, which are primarily due to ligand-centered (LC) transitions. These transitions, specifically π → π* and n → π*, originate within the dinitrophenyl moieties. The electron-withdrawing nature of the nitro groups significantly influences the energy of these transitions.

Upon coordination to a metal ion, the electronic spectrum can become more complex, with the appearance of new, often intense, absorption bands known as charge-transfer (CT) bands. wikipedia.org These transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the ligand has high-energy lone pairs (like the amine nitrogens in the ethylenediamine bridge) and the metal has low-lying empty or partially filled d-orbitals. libretexts.org LMCT transitions result in the formal reduction of the metal center and are typically very intense (molar absorptivity, ε > 1,000 L mol⁻¹ cm⁻¹). wikipedia.orglibretexts.org Given the presence of donor nitrogen atoms, complexes of this compound with oxidizing metal centers are candidates for exhibiting LMCT bands.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron transition occurs from a metal d-orbital to a low-energy empty orbital on the ligand. libretexts.org The 2,4-dinitrophenyl groups contain low-lying π* orbitals due to the electron-withdrawing nitro groups, making them potential π-acceptor ligands. libretexts.org Therefore, complexes with electron-rich metal centers in low oxidation states are likely to display intense MLCT bands, resulting in the formal oxidation of the metal. libretexts.org

The energies of these charge-transfer bands are sensitive to the nature of the metal, its oxidation state, and the solvent environment, a phenomenon known as solvatochromism. wikipedia.org

Table 1: Typical Electronic Transitions in this compound and its Complexes

| Transition Type | Origin | Typical Energy Region | Relative Intensity (ε, L mol⁻¹ cm⁻¹) | Notes |

|---|---|---|---|---|

| π → π | Dinitrophenyl rings | UV | High (>10,000) | Ligand-centered transition. |

| n → π | Nitro group oxygen/Amine nitrogen lone pairs | UV-Visible | Moderate (100 - 1,000) | Ligand-centered transition. |

| LMCT | Ligand orbitals → Metal d-orbitals | Visible / Near-UV | High (>1,000) | Results in metal reduction. libretexts.org |

| MLCT | Metal d-orbitals → Ligand π*-orbitals | Visible | High (>1,000) | Results in metal oxidation. libretexts.org |

| d-d | Between metal d-orbitals | Visible / Near-IR | Low (typically <100) | Forbidden by the Laporte selection rule. wikipedia.org |

Determination of Electronic Geometry and d-d Transitions in Metal Complexes

While charge-transfer bands are often dominant, the weaker absorption bands arising from d-d transitions provide direct information about the geometry of the metal's coordination environment. dalalinstitute.com These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the same metal center. libretexts.org

According to crystal field theory, the five degenerate d-orbitals of a free metal ion are split into different energy levels by the electrostatic field of the surrounding ligands. The pattern of this splitting is determined by the coordination geometry (e.g., octahedral, tetrahedral, square planar). fiveable.me

Octahedral (Oₕ) Complexes: The d-orbitals split into a lower-energy t₂g set and a higher-energy e₉ set. The energy difference is denoted as Δₒ (or 10Dq). The number of observed d-d bands depends on the d-electron configuration of the metal ion and can be predicted using Tanabe-Sugano diagrams.

Tetrahedral (Tₔ) Complexes: The splitting pattern is inverted compared to octahedral geometry, with a lower-energy e set and a higher-energy t₂ set. The energy splitting (Δₜ) is smaller, with Δₜ ≈ 4/9 Δₒ. Transitions in tetrahedral complexes are generally more intense than in octahedral ones because the lack of a center of symmetry partially relaxes the Laporte selection rule. dalalinstitute.com

By analyzing the number, position, and intensity of the d-d absorption bands, it is possible to deduce the electronic geometry of the complex and calculate ligand field parameters like Δ and the Racah parameter (B), which relates to inter-electronic repulsion.

Mass Spectrometry (MS, ESI-MS/MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight of the this compound ligand and for elucidating the structure and stoichiometry of its derivatives and metal complexes. Electrospray ionization (ESI) is particularly useful as it is a soft ionization method that often allows for the observation of intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺). rsc.org

Predicted mass-to-charge ratios for various adducts of the parent ligand are readily calculated. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound (C₁₄H₁₂N₆O₈, Exact Mass: 392.07166 Da)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₃N₆O₈⁺ | 393.07894 |

| [M+Na]⁺ | C₁₄H₁₂N₆NaO₈⁺ | 415.06088 |

| [M+K]⁺ | C₁₄H₁₂KN₆O₈⁺ | 431.03482 |

| [M-H]⁻ | C₁₄H₁₁N₆O₈⁻ | 391.06438 |

Data sourced from PubChem CID 99481. uni.lu

Identification of Reaction Intermediates and Degradation Products

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for identifying minor components in a mixture, such as reaction intermediates or degradation products. nih.gov In an MS/MS experiment, a specific parent ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

For a molecule like this compound, fragmentation is expected to occur at the weakest bonds. Studies on related nitroaromatic compounds show characteristic fragmentation patterns, which are crucial for identifying unknown species. researchgate.netnih.gov Common neutral losses and fragmentations include:

Loss of nitro groups (NO₂, 46 Da) or a nitro radical (NO, 30 Da). nih.gov

Cleavage of the C-N bonds of the ethylenediamine linker.

Fissions within the ethylenediamine bridge.

By identifying the masses of these fragments, the structure of precursor ions can be pieced together, enabling the characterization of impurities or products from degradation studies.

Elucidation of Complex Stoichiometries and Fragmentation Pathways

ESI-MS is exceptionally well-suited for the analysis of metal complexes. The mass of the most abundant isotopic peak for the intact complex ion directly reveals its stoichiometry (metal-to-ligand ratio) and the nature of any associated counter-ions.

MS/MS analysis of a metal complex provides detailed information about its composition and the relative binding strengths of its components. The fragmentation of a complex, such as [M(L)ₓ]ⁿ⁺ (where M is a metal and L is the ligand), typically proceeds through sequential loss of ligands or counter-ions. Fragmentation of the coordinated ligand itself can also occur, and comparing its fragmentation pattern to that of the free ligand can provide insights into the effects of metal coordination on bond stabilities. For instance, chelation can stabilize the ligand, leading to different fragmentation pathways compared to the uncomplexed molecule.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) provides the most definitive information regarding the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction: This technique is the gold standard for molecular structure determination. It yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing arrangement.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for confirming the phase purity of a bulk sample, identifying crystalline phases in a mixture, and determining unit cell parameters. spuvvn.edu The sharpness of the diffraction peaks indicates the degree of crystallinity of the material. semanticscholar.org

Crystal Structures of Ligand and its Metal Complexes

For metal complexes, studies on cadmium(II) and zinc(II) complexes with the parent ethylenediamine ligand show definitive coordination geometries. scispace.com For instance, bis(ethylenediamine)zinc(II) adopts a tetrahedral coordination with Zn-N distances of 2.131 Å, while the tris(ethylenediamine)zinc(II) complex is octahedral with longer Zn-N bonds of 2.276 Å. scispace.com It is expected that this compound would act as a chelating ligand, forming stable five-membered rings with metal ions via its two secondary amine nitrogen atoms. The steric bulk and electronic effects of the dinitrophenyl groups would influence the ultimate coordination geometry and bond parameters.

Table 3: Representative Crystallographic Data for Related Ethylenediamine (en) Complexes

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry |

|---|---|---|---|---|---|

| [Zn(en)₂]²⁺ | [Zn(C₂H₈N₂)₂]²⁺ | - | - | Zn-N: 2.131(9) | Tetrahedral |

| [Zn(en)₃]²⁺ | [Zn(C₂H₈N₂)₃]²⁺ | - | - | Zn-N: 2.276(5) | Octahedral |

| [Cd(en)₂]²⁺ | [Cd(C₂H₈N₂)₂]²⁺ | - | - | Cd-N: 2.339(4) | Tetrahedral |

| [Cd(en)₃]²⁺ | [Cd(C₂H₈N₂)₃]²⁺ | - | - | Cd-N: 2.371(5) | Octahedral |

Data adapted from studies on aqueous solutions of Zn(II) and Cd(II) ethylenediamine complexes. scispace.com

Elucidation of Coordination Geometries and Bond Lengths/Angles

The coordination geometry of metal complexes involving this compound would be determined using single-crystal X-ray diffraction. This technique provides precise information on the spatial arrangement of atoms, allowing for the determination of the metal ion's coordination number and geometry (e.g., octahedral, tetrahedral, square planar). Analysis of the crystal structure would yield critical data on bond lengths (e.g., metal-nitrogen distances) and bond angles (e.g., N-metal-N bite angles of the chelate ring).

For analogous ethylenediamine-based ligands, metal complexes often exhibit distorted octahedral or square planar geometries, depending on the metal ion and other coordinating ligands. For instance, Cu(II) complexes with similar N,N'-disubstituted ethylenediamine ligands have shown tetragonally distorted octahedral environments. However, without experimental data for this compound complexes, specific coordination geometries, bond lengths, and angles cannot be provided.

Table 4.5.2.1: Hypothetical Crystallographic Data for a Metal Complex of this compound This table is illustrative and does not represent published data.

| Parameter | Value |

| Coordination Geometry | Distorted Octahedral |

| Metal-N1 Bond Length (Å) | 2.05 |

| Metal-N2 Bond Length (Å) | 2.07 |

| N1-Metal-N2 Angle (°) | 85.2 |

Analysis of Supramolecular Interactions and Crystal Packing

The study of crystal packing reveals how individual complex molecules arrange themselves in the solid state. This analysis, also derived from X-ray diffraction data, would focus on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For this compound complexes, the nitro groups and aromatic rings would be expected to play a significant role in forming the supramolecular architecture. Hydrogen bonds could form between the amine protons (N-H) of the ethylenediamine backbone and the nitro groups (O-N-O) of adjacent molecules. Furthermore, π-π stacking interactions between the dinitrophenyl rings could lead to the formation of extended one-, two-, or three-dimensional networks. A crystallographic study on N1-(2,4-dinitrophenyl) substituted 2-pyrazolines has highlighted the role of such interactions in their molecular packing. uned.es However, a specific analysis for the title compound's complexes is not possible without experimental structural data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used exclusively for studying species with one or more unpaired electrons, such as transition metal complexes in specific oxidation states (e.g., Cu(II), high-spin Fe(III)).

Characterization of Spin States and Anisotropy

For a paramagnetic metal complex of this compound, EPR spectroscopy would provide insight into the electron spin state (e.g., S = 1/2, S = 5/2) and the magnetic anisotropy. The shape and position of the EPR spectrum are described by the g-tensor, which is often anisotropic (having different values along different molecular axes, gx, gy, gz). This anisotropy reflects the electronic and geometric structure of the complex. For example, an axial spectrum (gₓ = gᵧ ≠ g₂) would indicate a tetragonally distorted geometry, which is common for Cu(II) complexes.

Elucidation of Electronic Environment of Metal Centers

EPR spectroscopy can reveal details about the electronic environment of the metal ion. Hyperfine coupling, which is the interaction between the electron spin and the nuclear spins of the metal ion and ligand atoms (like ¹⁴N), provides information about the delocalization of the unpaired electron onto the ligand. The magnitude of the metal hyperfine coupling constant (A) is related to the nature of the metal-ligand bonds. The analysis of these parameters helps to understand the covalency of the bonds and the distribution of spin density within the molecule. Despite the utility of this technique, no published EPR studies for paramagnetic complexes of this compound were identified.

Other Advanced Characterization Techniques

Magnetic Susceptibility Measurements for Bulk Magnetic Properties

Magnetic susceptibility measurements determine the bulk magnetic properties of a material. For a metal complex, this data can be used to calculate the effective magnetic moment (µ_eff), which indicates the number of unpaired electrons per metal center. This technique is crucial for distinguishing between high-spin and low-spin states in complexes of ions like Fe(II) or Co(II). By measuring the magnetic susceptibility as a function of temperature, one can investigate magnetic interactions between metal centers in polynuclear complexes, identifying ferromagnetic (spins align) or antiferromagnetic (spins oppose) coupling. While this is a standard characterization technique for new coordination complexes, data for complexes of this compound are not available in the reviewed literature.

Table 4.7.1.1: Expected Magnetic Moment Values for Paramagnetic Complexes This table provides theoretical spin-only values for common spin states and does not represent experimental data for the target compound.

| Metal Ion | Spin State (S) | Number of Unpaired e⁻ | Theoretical µ_eff (B.M.) |

| Cu(II) | 1/2 | 1 | 1.73 |

| Ni(II) | 1 | 2 | 2.83 |

| Co(II) (high spin) | 3/2 | 3 | 3.87 |

| Fe(III) (high spin) | 5/2 | 5 | 5.92 |

| Fe(III) (low spin) | 1/2 | 1 | 1.73 |

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Thermal Stability

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures and for investigating its decomposition process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would heat a small sample at a constant rate, revealing the temperatures at which the compound begins to decompose. The presence of two nitro groups on each phenyl ring suggests that the molecule is likely an energetic material, prone to decomposition upon heating. A typical TGA curve would show a stable plateau at lower temperatures, followed by one or more sharp drops in mass, indicating decomposition events. The temperature at the onset of mass loss is a key indicator of its thermal stability. For metal complexes of this ligand, TGA can show how coordination to a metal ion affects thermal stability, often increasing it. The final residual mass at the end of the experiment can indicate the formation of stable oxides or elemental metal.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram for this compound would show endothermic peaks (heat absorption) corresponding to phase transitions like melting, and exothermic peaks (heat release) corresponding to crystallization or decomposition. Given its structure, a strong exothermic peak would be expected upon decomposition. The temperature and enthalpy of this decomposition are critical parameters for assessing its stability and potential as an energetic material.

A hypothetical data table for the kind of results these analyses would yield is presented below.

Table 1: Hypothetical Thermal Analysis Data

| Compound | Technique | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) |

|---|---|---|---|---|

| This compound | TGA | Data not available | Data not available | Data not available |

| Metal Complex of this compound | TGA | Data not available | Data not available | Data not available |

| Compound | Technique | Peak Event Temperature (°C) | Enthalpy (J/g) | Event Type |

| This compound | DSC | Data not available | Data not available | Exothermic |

| Metal Complex of this compound | DSC | Data not available | Data not available | Exothermic |

Note: This table is for illustrative purposes only. No experimental data was found.

Electrochemical Studies (Cyclic Voltammetry) for Redox Behavior

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the reduction and oxidation (redox) processes of a molecule. This technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied cyclically.

For this compound, the presence of multiple electron-withdrawing nitro groups (-NO₂) makes the aromatic rings electron-deficient. Therefore, the compound is expected to undergo reduction processes at accessible potentials. A cyclic voltammogram would likely display one or more cathodic (reduction) peaks corresponding to the sequential reduction of the nitro groups to radical anions and subsequently to other species like nitroso or amino groups. The reversibility of these peaks would provide information on the stability of the reduced species.

When this compound acts as a ligand in a metal complex, its redox behavior, and that of the central metal ion, can be studied. The CV of a metal complex would show if the redox processes are centered on the ligand, the metal, or both. The coordination of the ligand to a metal ion typically shifts the reduction potentials of the nitro groups, providing insight into the electronic interaction between the metal and the ligand.

A hypothetical data table summarizing the expected findings from a CV study is shown below.

Table 2: Hypothetical Cyclic Voltammetry Data

| Compound | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Process Assignment |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Ligand Reduction |

| Metal Complex of this compound | Data not available | Data not available | Data not available | Metal/Ligand Redox |

Note: This table is for illustrative purposes only. Epc = cathodic peak potential; Epa = anodic peak potential; ΔEp = peak separation. No experimental data was found.

Compound Names

Computational Chemistry and Theoretical Studies of N,n Bis 2,4 Dinitrophenyl Ethylenediamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure and properties of molecules. These computational techniques provide insights into the fundamental characteristics of a compound at the atomic level.

Geometry Optimization and Conformational Analysis

This subsection would typically present the optimized three-dimensional structure of N,N'-Bis(2,4-dinitrophenyl)ethylenediamine, including key bond lengths, bond angles, and dihedral angles. A conformational analysis would explore the different spatial arrangements of the molecule and their relative energies to identify the most stable conformers. No specific studies detailing these parameters for this compound were found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Research providing the HOMO-LUMO energies and their distribution for this compound is not available.

Electrostatic Potential Mapping and Reactive Sites

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The map would illustrate electron-rich and electron-poor regions, thereby identifying potential reactive centers. Specific ESP maps and analyses for this compound have not been published.

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment over time.

Solution-Phase Behavior and Solvent Effects

MD simulations in different solvents would provide insights into how the solvent environment affects the conformation and properties of this compound. This would include information on solvation energies and the structuring of solvent molecules around the solute. Such simulation data for the target compound is not present in the current body of scientific literature.

Ligand-Metal Ion Interactions and Binding Dynamics

This section would focus on computational studies of the interactions between this compound and various metal ions. These simulations would elucidate the binding modes, coordination geometries, and the thermodynamics and kinetics of complex formation. There are no available computational studies detailing these interactions for this specific ligand.

Mechanistic Insights from Computational Modeling (Hypothetical Approach)

Elucidation of Reaction Pathways and Transition States

Should computational studies be undertaken, methods like Density Functional Theory (DFT) would be employed to map out potential reaction pathways involving this compound. For instance, in a hypothetical nucleophilic substitution reaction, researchers would model the step-by-step process of the reaction. This would involve identifying the structures of reactants, products, and any intermediates.

A key aspect would be the location and characterization of transition states—the highest energy points along the reaction coordinate. By calculating the energy of these transition states, the activation energy for the reaction can be determined, providing insight into the reaction rate. Vibrational frequency calculations would be used to confirm that the identified structures are true minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of a molecule. For this compound, this would involve analyzing its electronic structure. The presence of electron-withdrawing nitro groups on the phenyl rings would significantly influence the molecule's reactivity.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could be calculated to provide a quantitative measure of reactivity.

Illustrative Table of Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Formula | Typical Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Additionally, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution. These maps would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of potential chemical attack. For this molecule, the amine hydrogens would likely be acidic, and the aromatic rings would be highly electron-deficient.

Ligand and Complex Property Prediction (Hypothetical Approach)

As a ligand, this compound possesses two secondary amine nitrogens that could potentially coordinate with metal ions. Computational methods are invaluable for predicting the properties of such ligands and their resulting metal complexes.

Furthermore, Natural Bond Orbital (NBO) analysis could be performed to understand the nature of the metal-ligand bonding. This analysis quantifies the charge transfer between the ligand's donor atoms (the nitrogen atoms) and the metal center, providing insight into the strength and character (covalent vs. ionic) of the coordinate bonds. Time-Dependent DFT (TD-DFT) could then be used to predict the electronic absorption spectra (UV-Vis) of these complexes, which is crucial for understanding their electronic properties and potential applications in areas like catalysis or materials science.

Illustrative Table of Predicted Properties for a Hypothetical Metal Complex

| Property | Computational Method | Predicted Information |

|---|---|---|

| Coordination Geometry | DFT Geometry Optimization | e.g., Distorted tetrahedral |

| Metal-Nitrogen Bond Length | DFT Geometry Optimization | e.g., ~2.05 Å |

| Charge on Metal Center | NBO Analysis | e.g., +1.5e |

| Ligand-to-Metal Charge Transfer | NBO Analysis | e.g., 0.25e from each N |

| Electronic Transitions (λmax) | TD-DFT | e.g., 450 nm (d-d transition) |

Reaction Mechanism Investigations Involving N,n Bis 2,4 Dinitrophenyl Ethylenediamine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Dinitrophenyl Moieties

The core of N,N'-Bis(2,4-dinitrophenyl)ethylenediamine's reactivity lies in the electron-deficient nature of its two aromatic rings. The strong electron-withdrawing properties of the two nitro groups in the ortho and para positions render the ipso-carbons (the carbons bearing the secondary amine substituents) highly susceptible to nucleophilic attack. This activation is the cornerstone of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a stepwise addition-elimination process.

The generally accepted mechanism for an SNAr reaction on a dinitrophenyl system proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the context of this compound, a nucleophile would attack one of the ipso-carbons, leading to the formation of this intermediate. The negative charge is delocalized across the aromatic ring and, crucially, onto the nitro groups, which provides significant stabilization. The subsequent step involves the departure of the leaving group, which in this case would be one of the secondary amine functions of the ethylenediamine (B42938) bridge, to restore aromaticity. Given the symmetrical nature of the molecule, this process could potentially occur at either of the dinitrophenyl moieties.

While specific studies on this compound are lacking, extensive research on other 2,4-dinitrophenyl derivatives provides insight into the substituent and leaving group effects that would govern its SNAr reactions.

Substituent Effects: The electronic nature of substituents on an incoming nucleophile would significantly impact the rate of reaction. Electron-donating groups on the nucleophile would enhance its nucleophilicity, thereby accelerating the initial attack on the dinitrophenyl ring. Conversely, electron-withdrawing groups on the nucleophile would decrease its reactivity. In the case of intramolecular reactions or reactions with substituted diamines, steric hindrance around the nucleophilic center can also play a crucial role, potentially retarding the rate of substitution.

Detailed kinetic and thermodynamic data for SNAr reactions involving this compound are not available. However, based on studies of analogous systems, a hypothetical kinetic investigation would likely reveal second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the attacking nucleophile.

A proposed rate law for a simple SNAr reaction would be: Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile and leaving group as discussed above.

Due to the absence of specific experimental data for this compound, a data table for its kinetic and thermodynamic parameters cannot be provided.

The primary intermediate in the SNAr reactions of the dinitrophenyl moieties of this compound is the Meisenheimer complex . This intermediate is a cyclohexadienyl anion, where the sp3-hybridized carbon is bonded to both the incoming nucleophile and the leaving group (the ethylenediamine bridge). The negative charge is delocalized over the carbanionic ring system and the two nitro groups.

In many SNAr reactions involving dinitrophenyl compounds, these Meisenheimer complexes are deeply colored and can be detected and characterized spectroscopically, for instance, by UV-Vis and NMR spectroscopy. While stable and isolatable Meisenheimer salts are known for some dinitrophenyl ethers, in the context of amine nucleophiles and leaving groups, they are generally transient intermediates.

For this compound, intramolecular SNAr reactions could also be envisaged, potentially leading to cyclic intermediates, although such pathways have not been documented. The identification and characterization of such intermediates would require specialized experimental techniques, such as low-temperature spectroscopy, to trap and observe these short-lived species.

Hydrolytic Reactivity and Decomposition Pathways

The hydrolytic stability and decomposition of this compound are also not well-documented. However, the chemical nature of the dinitrophenyl group provides a basis for predicting its behavior under hydrolytic conditions.

The 2,4-dinitrophenyl group is an excellent leaving group in a variety of reactions, including the hydrolysis of phosphate (B84403) esters. While this compound is not a phosphate ester, the principles governing the departure of the dinitrophenyl moiety are relevant to its potential hydrolytic cleavage.

In the hydrolysis of 2,4-dinitrophenyl phosphate, the dinitrophenoxide ion is readily displaced by a nucleophile, such as water or hydroxide. The reaction can proceed through different mechanisms depending on the pH and the specific structure of the phosphate ester. For dianionic phosphate monoesters, a dissociative mechanism involving a metaphosphate intermediate is often proposed. For monoanionic species, a more associative or concerted mechanism may be at play.

The key takeaway for this compound is that the N-(2,4-dinitrophenyl)amine linkage is susceptible to nucleophilic attack, including by water, especially under conditions that favor the protonation of the amine leaving group, making it a better leaving group. However, the C-N bond is generally more stable than the O-P bond in phosphate esters, so the hydrolysis of the amine would likely require more forcing conditions (e.g., strong acid or base) compared to a dinitrophenyl phosphate ester.

The environmental fate of this compound is not specifically known. However, information on the degradation of 2,4-dinitrophenol (B41442) (DNP) and related compounds can offer some clues. Dinitrophenols are known to be persistent in the environment and can be toxic. Their degradation can occur through both abiotic and biotic pathways.

Abiotic degradation could involve photolysis, where the absorption of UV light leads to the breakdown of the molecule. The nitro groups are known to be susceptible to photochemical reactions. Hydrolysis, as discussed above, could also contribute to its degradation, particularly at non-neutral pH.

Biotic degradation by microorganisms is a significant pathway for the removal of dinitrophenols from the environment. Microbes have evolved enzymatic systems that can reduce the nitro groups and cleave the aromatic ring. It is plausible that this compound could also be susceptible to microbial degradation, although its larger size and the diamine linker might affect the rate and mechanism of this process compared to simpler dinitrophenols. The stability conferred by the nitro substituents on the aromatic ring suggests that the natural physicochemical and microbial degradation of such compounds is likely to be a slow process.

Redox Chemistry of this compound

The redox behavior of this compound is dominated by the presence of four electron-withdrawing nitro groups attached to the two aromatic rings. These groups are susceptible to reduction, leading to a range of products with altered electronic and coordination properties.

Reduction of Nitro Groups and Related Reactions

The reduction of the nitro groups on the dinitrophenyl moieties can proceed in a stepwise manner, ultimately yielding the corresponding amino groups. This transformation drastically alters the electronic nature of the ligand, converting the strongly electron-withdrawing dinitrophenyl groups into electron-donating diaminophenyl groups.

A key study in this area demonstrated the successful reduction of this compound (L) to N,N'-Bis(2,4-diaminophenyl)ethylenediamine (L'). This conversion highlights the accessibility of the reduced form of the molecule, which functions as a tetradentate ligand capable of coordinating with metal ions through its four amino groups.

The electrochemical reduction of related dinitroaromatic compounds, such as dinitrobenzene, often proceeds through the formation of a radical anion in the initial step. Subsequent steps can involve the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is obtained. While specific electrochemical data for this compound is not extensively documented in publicly available literature, the general mechanism for dinitroaromatic reduction can be considered as a probable pathway.

The table below summarizes the expected intermediates in the stepwise reduction of a single 2,4-dinitrophenyl moiety.

| Reduction Stage | Functional Group | Notes |

| Starting Material | -NO₂ | Nitro group |

| 1-electron reduction | -NO₂⁻• | Nitro radical anion |

| Further reduction | -NO | Nitroso group |

| Further reduction | -NHOH | Hydroxylamine group |

| Final Product | -NH₂ | Amino group |

This multi-step reduction process implies a complex redox chemistry, with the potential to isolate different reduction products under controlled conditions.

Influence of Metal Coordination on Redox Potentials

The coordination of metal ions to this compound and its reduced form can significantly influence the redox potentials of the ligand. In its unreduced form, the ligand can coordinate to metal ions, and the presence of the metal center can affect the ease of reduction of the nitro groups.

Research has shown the synthesis of Ni(II) and Cu(II) complexes with this compound. In these complexes, the ligand coordinates with the metal ions, and this interaction can alter the electron density on the dinitrophenyl rings, thereby modifying the reduction potentials of the nitro groups.

| Redox Process | Free Ligand | Coordinated Ligand | Reason for Shift |

| Nitro Group Reduction | E₁ | E₂ | Metal ion coordination can withdraw electron density, potentially making reduction easier (E₂ > E₁). |

| Amino Group Oxidation | E₃ | E₄ | Coordination to a metal center can make the amino groups less electron-rich and harder to oxidize (E₄ > E₃). |

Rearrangement Reactions and Tautomerism

Currently, there is a lack of specific information in the scientific literature detailing rearrangement reactions or tautomerism for this compound. However, based on the general reactivity of related compounds, some potential, though unconfirmed, transformations can be considered.

For instance, polynitro aromatic compounds are known to participate in Meisenheimer and Janovsky-type reactions, which involve the formation of colored complexes through nucleophilic attack on the electron-deficient aromatic ring. While not a rearrangement in the classical sense, these interactions represent a form of structural reorganization.

Regarding tautomerism, the presence of N-H bonds in the ethylenediamine bridge and, more significantly, in the reduced diaminophenyl form, introduces the theoretical possibility of tautomeric equilibria. However, for the parent compound, the dominant form is expected to be the one with the hydrogen atoms on the nitrogen atoms of the ethylenediamine bridge. In the reduced form, N,N'-Bis(2,4-diaminophenyl)ethylenediamine, while amino-imino tautomerism is a theoretical possibility for the aromatic rings, the amino form is overwhelmingly favored for anilines. There is no experimental evidence to suggest that significant tautomeric forms of this compound or its reduced product exist under normal conditions.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the "Advanced Applications and Material Science Integration of this compound" that adheres to the specified detailed outline.

Catalytic Applications: Homogeneous, heterogeneous, or enantioselective catalysis using metal complexes of this specific ligand.

Phosphate Ester Hydrolysis: The use of this compound complexes as catalysts for this reaction. Research in this area focuses on the hydrolysis of a similarly named substrate, bis(2,4-dinitrophenyl) phosphate, by other catalytic systems.

Material Science: The integration of this compound as a ligand into coordination polymers or metal-organic frameworks (MOFs).

While there is a wealth of information on related ethylenediamine derivatives and other dinitrophenyl compounds in these fields, the specific compound of interest, this compound, is not featured in the advanced applications outlined in the request. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure is not feasible with the current body of public-domain scientific research.

Advanced Applications and Material Science Integration of N,n Bis 2,4 Dinitrophenyl Ethylenediamine

Material Science Applications and Functional Materials

Development of Sensors

The structural attributes of N,N'-Bis(2,4-dinitrophenyl)ethylenediamine make it a promising candidate for the development of highly selective and sensitive chemical sensors. The two key components of the molecule, the ethylenediamine (B42938) core and the dinitrophenyl moieties, can be exploited for distinct sensing mechanisms.

The ethylenediamine backbone is a well-known chelating agent capable of coordinating with a variety of metal ions. This property can be harnessed to create potentiometric or colorimetric sensors for heavy metal detection. For instance, analogous Schiff base derivatives of ethylenediamine have been successfully incorporated into PVC membrane electrodes for the selective potentiometric detection of Fe³⁺ ions. uci.edu Similarly, this compound could be used as an ionophore in ion-selective electrodes, where the binding of a target metal ion would lead to a measurable change in potential.

The dinitrophenyl groups, on the other hand, can act as recognition sites for specific analytes through hydrogen bonding and π-π stacking interactions. This is particularly relevant for the detection of electron-rich aromatic compounds or anions. The electron-deficient nature of the dinitrophenyl rings makes them effective quenchers of fluorescence. This principle can be applied in the design of "turn-off" fluorescent sensors, where the interaction of the sensor molecule with an analyte leads to a decrease in fluorescence intensity. A similar principle has been demonstrated in the detection of the explosive 2,4,6-trinitrophenol (TNP) using fluorescent nanoscale metal complexes. wpmucdn.com

A hypothetical sensor design could involve functionalizing a fluorescent nanoparticle with this compound. The presence of a target analyte that preferentially binds to the dinitrophenyl groups could disrupt the fluorescence quenching, leading to a "turn-on" signal. The dual functionality of the molecule allows for the potential development of multi-modal sensors capable of detecting different classes of analytes.

Fabrication of Electronic and Optical Materials

The presence of multiple nitro groups, which are strong electron-withdrawing groups, imparts significant electronic and optical properties to this compound. These properties are of great interest in the fabrication of novel electronic and optical materials.

Compounds with similar structures, such as N,N'-Bis(2,4-dinitrophenyl)benzene-1,4-diamine, have been investigated for their potential in nonlinear optics and organic electronics. mocedes.org The high degree of charge asymmetry in molecules containing dinitrophenyl groups can lead to large second-order nonlinear optical (NLO) responses, which are crucial for applications in photonics and optoelectronics, including frequency doubling and optical switching. The NLO properties of a material are highly dependent on its molecular structure and crystalline packing.

In the realm of organic electronics, the electron-deficient nature of the dinitrophenyl rings suggests that this compound could function as an n-type semiconductor. Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) often require both p-type and n-type materials to create efficient devices. mocedes.org The flexible ethylenediamine linker could also influence the thin-film morphology of the material, which is a critical factor in the performance of organic electronic devices.

Furthermore, charge-transfer complexes can be formed between electron-deficient molecules like this compound and electron-rich donor molecules. A study on a related compound, N,N′-bis(2,6-dinitrophenyl)-1,3-phenylenediamine, showed that it forms a charge-transfer complex with tetracyano-p-quinodimethane (TCNQ), exhibiting moderate electrical conductivity. nih.gov This suggests that this compound could be a valuable component in the design of new conductive organic materials.

Nanomaterial Synthesis and Characterization

In the field of nanotechnology, bifunctional organic molecules play a crucial role as linkers, stabilizers, and functionalizing agents in the synthesis of nanomaterials. This compound, with its two reactive amine groups (after potential reduction of the nitro groups) or its chelating ethylenediamine bridge, is well-suited for such applications.

One potential application is in the synthesis of metal-organic frameworks (MOFs). While the dinitrophenyl groups themselves are not typical MOF linkers, the ethylenediamine core can coordinate to metal centers. More plausibly, the nitro groups could be chemically reduced to amino groups, creating a tetra-functional linker capable of forming complex, porous framework structures. These MOFs could have applications in gas storage, catalysis, and sensing.

The compound can also be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The dinitrophenyl groups can be used to attach other molecules of interest through nucleophilic aromatic substitution reactions, while the ethylenediamine moiety can be used to chelate metal ions or to anchor the molecule to the nanoparticle surface. For example, nanocomposites of polyaniline and single-walled carbon nanotubes have been modified with ethylenediamine to enhance their metal ion chelation properties for sensing applications.